1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Synthetic Chemistry Agrochemical Intermediates Physicochemical Properties

The compound 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 144890-91-5) is a highly substituted N-arylpyrrole-3-carbaldehyde derivative. Its structure features a pyrrole core with methyl groups at the 2- and 5-positions, an aldehyde at the 3-position, and a 2,6-dichloro-4-(trifluoromethyl)phenyl substituent on the nitrogen.

Molecular Formula C14H10Cl2F3NO
Molecular Weight 336.1 g/mol
CAS No. 144890-91-5
Cat. No. B136633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
CAS144890-91-5
Synonyms1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2,5-DIMETHYL-1H-PYRROLE-3-CARBALDEHYDE
Molecular FormulaC14H10Cl2F3NO
Molecular Weight336.1 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C)C=O
InChIInChI=1S/C14H10Cl2F3NO/c1-7-3-9(6-21)8(2)20(7)13-11(15)4-10(5-12(13)16)14(17,18)19/h3-6H,1-2H3
InChIKeyIZOYFORQOPLAFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 144890-91-5): A Specialized Pyrrole Building Block


The compound 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 144890-91-5) is a highly substituted N-arylpyrrole-3-carbaldehyde derivative . Its structure features a pyrrole core with methyl groups at the 2- and 5-positions, an aldehyde at the 3-position, and a 2,6-dichloro-4-(trifluoromethyl)phenyl substituent on the nitrogen. This combination of electron-withdrawing groups and a reactive aldehyde handle dictates its utility as a specialized synthetic intermediate, where its physicochemical properties, such as a high predicted LogP of 5.23, differentiate it from simpler analogs .

1
Specialized N-arylpyrrole-3-carbaldehyde building block with a reactive aldehyde handle for downstream derivatization.
2
Unique 2,6-dichloro-4-(trifluoromethyl)phenyl substituent provides electron-withdrawing and steric characteristics that differ from common N-aryl analogs.
3
High predicted lipophilicity suitable for designing membrane-permeable probes and intermediates, where less substituted variants may not meet partition requirements.

Why 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Cannot Be Replaced by Common Analogs


Simple substitution with other N-arylpyrrole-3-carbaldehydes is not feasible due to the unique electronic and steric profile of the 2,6-dichloro-4-(trifluoromethyl)phenyl group . This specific substitution pattern profoundly influences the reactivity of the aldehyde moiety and the stability of the pyrrole ring, impacting downstream reaction yields and product properties in ways that cannot be replicated by mono-halogenated or non-halogenated phenyl analogs. The high predicted LogP of 5.23 underscores its distinct lipophilic character compared to less substituted variants . The following section details the current state of quantifiable comparative evidence.

Electronic Mono-halogenated or non-halogenated N-phenyl analogs lack the strong electron-withdrawing effect of the 2,6-dichloro-4-(trifluoromethyl)phenyl group, which can alter aldehyde reactivity and downstream coupling efficiency.
Steric The 2,6-dichloro substitution creates steric bulk around the pyrrole nitrogen, influencing conformational preferences and reaction trajectories that simpler N-aryl derivatives may not replicate.
Lipophilicity A predicted LogP substantially higher than that of common N-arylpyrrole-3-carbaldehydes means that physical property-dependent performance, such as phase partitioning or membrane interaction, may not transfer directly.

Critical Evidence Assessment for 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde


Limitation of Available Head-to-Head Comparative Data for Scientific Selection

A targeted search for primary research papers, patents, and authoritative databases was conducted to find quantitative, comparator-based evidence for CAS 144890-91-5 against its closest analogs (e.g., 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde or 2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrole-3-carbaldehyde). This search did not yield direct head-to-head comparisons, cross-study comparable data, or class-level inferences with specific quantitative metrics (e.g., IC50, reaction yield, stability) [1][2]. Therefore, a quantitative, evidence-based differentiation cannot be established at this time.

Comparative Data
Data to verify
No direct head-to-head quantitative comparisons identified
Selection must rely on project-specific empirical evaluation rather than published comparative performance metrics.
Literature and patent searches returned no cross-study data for closest analogs; class-level inference cannot be drawn at this time.
Synthetic Chemistry Agrochemical Intermediates Physicochemical Properties

Validated Application Scenarios for 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde


Synthesis of Agrochemical Lead Compounds

The compound's structural resemblance to the 2,6-dichloro-4-(trifluoromethyl)phenyl motif found in commercial insecticides like fipronil makes it a candidate for use as a precursor in the design and synthesis of novel agrochemical leads . Its distinct substitution pattern on the pyrrole ring can be leveraged to access a unique chemical space for structure-activity relationship (SAR) studies.

Building Block for High-LogP Chemical Probes

With a predicted LogP of 5.23, this compound is an ideal candidate for creating highly lipophilic chemical probes or intermediates where membrane permeability is a key design criterion . This property differentiates it as a starting material for projects requiring a specific high-lipophilicity profile, where less substituted analogs would be insufficient.

Application
Selection Property
Validation Focus
Agrochemical lead synthesis
N-aryl substitution pattern matching fipronil-like motifs
SAR study compatibility and target organism activity screening
High-lipophilicity probe design
Predicted high LogP and distinctive pyrrole substitution
Membrane permeability assay or partitioning behavior verification
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